molecular formula C16H13Cl2N5O8 B13963382 2-[(2,6-dichloro-4-nitrophenyl)amino]-N-(2-hydroxyethyl)-3,5-dinitro-Benzeneacetamide

2-[(2,6-dichloro-4-nitrophenyl)amino]-N-(2-hydroxyethyl)-3,5-dinitro-Benzeneacetamide

Cat. No.: B13963382
M. Wt: 474.2 g/mol
InChI Key: FFCQVYNZGBOARL-UHFFFAOYSA-N
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Description

2-[(2,6-dichloro-4-nitrophenyl)amino]-N-(2-hydroxyethyl)-3,5-dinitro-Benzeneacetamide is a complex organic compound with the molecular formula C16H13Cl2N5O8 and a molecular weight of 474.21 g/mol . This compound is characterized by its intricate structure, which includes multiple nitro groups, chloro substituents, and an amide linkage. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-dichloro-4-nitrophenyl)amino]-N-(2-hydroxyethyl)-3,5-dinitro-Benzeneacetamide involves several steps. One common method includes the reaction of 2,6-dichloro-4-nitroaniline with 3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-dichloro-4-nitrophenyl)amino]-N-(2-hydroxyethyl)-3,5-dinitro-Benzeneacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of dinitro derivatives with additional oxygen functionalities.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

2-[(2,6-dichloro-4-nitrophenyl)amino]-N-(2-hydroxyethyl)-3,5-dinitro-Benzeneacetamide is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,6-dichloro-4-nitrophenyl)amino]-N-(2-hydroxyethyl)-3,5-dinitro-Benzeneacetamide involves its interaction with specific molecular targets. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The chloro substituents may also play a role in binding to specific sites on enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,6-dichloro-4-nitrophenyl)amino]-N-(2-hydroxyethyl)-3,5-dinitro-Benzeneacetamide is unique due to its combination of multiple reactive groups, making it a versatile compound for various chemical reactions and applications. Its structure allows for multiple points of modification, enhancing its utility in synthetic chemistry and research .

Properties

Molecular Formula

C16H13Cl2N5O8

Molecular Weight

474.2 g/mol

IUPAC Name

2-[2-(2,6-dichloro-4-nitroanilino)-3,5-dinitrophenyl]-N-(2-hydroxyethyl)acetamide

InChI

InChI=1S/C16H13Cl2N5O8/c17-11-5-10(22(28)29)6-12(18)16(11)20-15-8(4-14(25)19-1-2-24)3-9(21(26)27)7-13(15)23(30)31/h3,5-7,20,24H,1-2,4H2,(H,19,25)

InChI Key

FFCQVYNZGBOARL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CC(=O)NCCO)NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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